

Physical and chemical characteristics of H-Abu-OH-d2

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An in-depth analysis of the scientific literature and chemical databases reveals a scarcity of specific experimental data for a compound precisely designated as "**H-Abu-OH-d2**". The nomenclature suggests a deuterated form of α -aminobutyric acid (2-aminobutanoic acid), where two hydrogen atoms have been replaced by deuterium. However, the exact position of deuteration is critical and not specified (e.g., 2-amino-3,3-d2-butanoic acid, 2-amino-4,4-d2-butanoic acid).

For the purpose of this guide, we will proceed by discussing the general properties of α -aminobutyric acid and the expected characteristics of its deuterated isotopologues, drawing parallels from commercially available, related compounds like D,L- α -Aminobutyric acid-2,3,3-d3. It is crucial for researchers to consult the certificate of analysis for the specific isotopologue they are using.

Physicochemical Properties

Isotopic substitution with deuterium typically has a minimal effect on the macroscopic chemical properties of a molecule, such as solubility and pKa. However, it results in a measurable increase in molecular weight and can lead to subtle changes in physical properties like melting and boiling points due to stronger intermolecular forces. The primary utility of deuterated compounds lies in their use as internal standards for mass spectrometry-based quantification and as probes in metabolic and mechanistic studies.

The table below summarizes the properties of the non-deuterated L- α -Aminobutyric acid as a reference, alongside the calculated molecular weight for a generic C4H7D2NO2.



Property	L-α-Aminobutyric Acid (Reference)	H-Abu-OH-d2 (Calculated/Expected)
Synonyms	L-2-Aminobutanoic acid, L- Homoserine	Deuterated L-2-Aminobutanoic acid
Molecular Formula	C4H9NO2	C4H7D2NO2
Molecular Weight	103.12 g/mol	Approx. 105.13 g/mol
Melting Point	~300 °C (decomposes)	Expected to be similar, may show a slight increase.
Solubility	Soluble in water.	Expected to have similar solubility in water.
pKaı (α-carboxyl)	~2.3	Expected to be very similar.
pKa ₂ (α-amino)	~9.7	Expected to be very similar.
Appearance	White crystalline powder	Expected to be a white crystalline powder.

Experimental Protocols

Detailed experimental protocols for a specific "**H-Abu-OH-d2**" are not available. However, we can outline a general workflow for the use of a deuterated amino acid as an internal standard in a quantitative mass spectrometry experiment, a primary application for such a compound.

Protocol: Quantification of α -Aminobutyric Acid in Plasma using LC-MS/MS

This protocol describes the use of a deuterated analog, such as **H-Abu-OH-d2**, as an internal standard (IS) to accurately quantify the endogenous levels of α -aminobutyric acid in a biological matrix.

- 1. Materials and Reagents:
- α-Aminobutyric acid (analyte standard)
- H-Abu-OH-d2 (internal standard, IS)



- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Human plasma (or other biological matrix)
- 96-well protein precipitation plates

2. Sample Preparation:

- Thaw plasma samples on ice.
- In a 96-well plate, add 50 μL of each plasma sample, calibration standard, or quality control sample.
- Add 200 μL of the protein precipitation solution (ACN containing the internal standard, e.g., 100 ng/mL H-Abu-OH-d2).
- Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: Water with 0.1% FA.
- Mobile Phase B: ACN with 0.1% FA.
- Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- α-Aminobutyric acid: Q1 (104.1) -> Q3 (58.1)
- **H-Abu-OH-d2** (IS): Q1 (106.1) -> Q3 (60.1) (Note: These transitions are illustrative and must be optimized empirically).
- Optimize parameters such as collision energy, declustering potential, and source temperature.







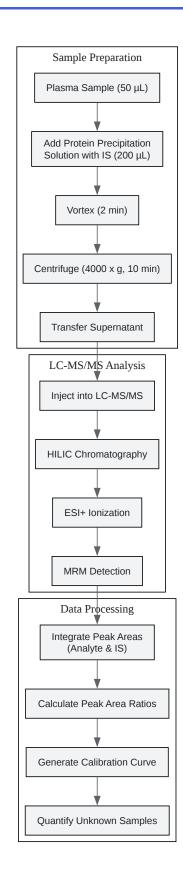
4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of α -aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol described above.

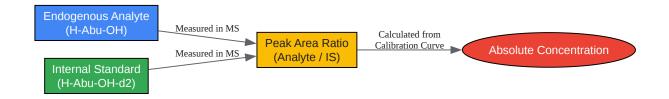




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Caption: Workflow for quantifying an analyte using an internal standard (IS) via LC-MS/MS.





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Caption: Logical relationship for quantification using a stable isotope-labeled internal standard.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com